molecular formula C23H17FN4O4 B2743507 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide CAS No. 899969-69-8

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide

Cat. No. B2743507
CAS RN: 899969-69-8
M. Wt: 432.411
InChI Key: INWKRAKQKNWRJK-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C23H17FN4O4 and its molecular weight is 432.411. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Antifolate Thymidylate Synthase Inhibitors

The research on quinazoline derivatives, including structures similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide, has shown significant promise in the inhibition of thymidylate synthase (TS). These compounds exhibit enhanced potency in inhibiting the growth of L1210 cells in culture, highlighting their potential in cancer therapy. The modifications in the benzoyl ring, particularly with fluoro and nitro substituents, contribute to their enhanced activity, underscoring the importance of structural variations in medicinal chemistry (Marsham et al., 1990).

One-Pot Synthesis Methods

Advancements in synthetic methods have led to a simplified one-pot procedure for creating 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides. This approach, using sodium dithionite as the reducing agent, facilitates the production of heterocyclic compounds, streamlining the synthesis process for research and development purposes (Romero et al., 2013).

Antibacterial Quinolones

Studies on fluoroquinolones, a category encompassing compounds with structures akin to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide, have unveiled potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings highlight the therapeutic potential of quinazoline derivatives in addressing bacterial infections, with structural modifications enhancing their efficacy (Kuramoto et al., 2003).

Antimicrobial Activity of Fluorobenzamides

Research into fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. The introduction of a fluorine atom at specific positions significantly enhances the antimicrobial activity of these compounds, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).

Novel Hybrid Quinazolinones and Thiazolidinones

The development of novel hybrid compounds integrating quinazolinone and thiazolidinone motifs has unveiled a new avenue for antimicrobial research. These compounds exhibit notable in vitro antimicrobial potency, indicating their potential in the treatment of various bacterial and fungal infections. The incorporation of fluorine atoms into these structures plays a crucial role in enhancing their activity (Desai et al., 2013).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4/c1-13-11-15(7-10-21(13)28(31)32)22(29)26-20-12-16(8-9-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWKRAKQKNWRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide

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